molecular formula C45H74O18 B1247562 Disporoside A

Disporoside A

Cat. No.: B1247562
M. Wt: 903.1 g/mol
InChI Key: UTXFFSIHMAHBLN-YGNOLRTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disporoside A is a steroidal saponin isolated from the roots of Smilax medica Schlecht. et Cham., a medicinal plant native to Mexico. The compound was identified alongside three novel steroidal saponins (compounds 1–3) through methanol-water extraction, followed by partitioning with hexane and n-butanol .

Properties

Molecular Formula

C45H74O18

Molecular Weight

903.1 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H74O18/c1-19-7-12-45(57-17-19)20(2)30-26(63-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)58-42-39(62-41-38(55)35(52)32(49)28(16-47)60-41)36(53)33(50)29(61-42)18-56-40-37(54)34(51)31(48)27(15-46)59-40/h19-42,46-55H,5-18H2,1-4H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42-,43+,44+,45-/m1/s1

InChI Key

UTXFFSIHMAHBLN-YGNOLRTQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1

Synonyms

(25R)-5beta-spirostan-3-ol 3-O-beta-D-glucopyranosyl-(1-6)-(beta-D-glucopyranosyl-(1-2))-beta-D-glucopyranoside
disporoside A

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Class Molecular Weight Solubility Profile Key Biological Activity
This compound Steroidal saponin ~900 Polar solvents Antifungal (unspecified)
Pteroside A Sesquiterpenoid 410.5 Chloroform, DMSO Not reported

Q & A

Q. What are the validated analytical methods for identifying and quantifying Disporoside A in natural sources?

Methodological Answer :

  • Chromatographic techniques : Use HPLC with UV-Vis detection (λ = 230–280 nm) or LC-MS/MS for higher specificity. Validate methods per ICH guidelines (linearity range: 0.1–100 µg/mL; R² ≥ 0.995) .
  • Spectroscopic confirmation : Pair NMR (¹H and ¹³C) with HRMS to resolve structural ambiguities, especially for isomers .
  • Sample preparation : Optimize solvent systems (e.g., methanol-water gradients) to minimize co-elution of interfering compounds .

Q. How can researchers optimize the extraction yield of this compound from plant matrices?

Methodological Answer :

  • Solvent selection : Test polar solvents (e.g., 70% ethanol) for higher glycoside solubility. Compare maceration vs. ultrasound-assisted extraction (UAE) for efficiency .
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate temperature, solvent ratio, and time interactions. Use ANOVA to identify significant factors (p < 0.05) .
  • Validation : Replicate extractions (n = 5) to assess inter-day variability and confirm yield consistency.

Key Consideration : Co-extraction of polysaccharides may reduce purity; include a defatting step with hexane .

Advanced Research Questions

Q. How should conflicting reports on this compound’s bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Methodological Answer :

  • Variable isolation : Control cell lines (e.g., RAW264.7 vs. HepG2), assay conditions (e.g., LPS-induced inflammation vs. basal cytotoxicity), and compound concentration ranges (IC50 vs. sub-therapeutic doses) .
  • Mechanistic studies : Use siRNA knockdown or pharmacological inhibitors to isolate pathways (e.g., NF-κB vs. MAPK). Validate with Western blotting .
  • Meta-analysis : Apply PRISMA guidelines to aggregate data, assess publication bias via funnel plots, and calculate heterogeneity (I² statistic) .

Q. What experimental designs are suitable for elucidating this compound’s structure-activity relationships (SAR)?

Methodological Answer :

  • Analog synthesis : Modify glycosidic bonds (e.g., acetylation, methylation) and test derivatives via in vitro assays .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR. Validate with MD simulations (GROMACS) .
  • Statistical rigor : Use multivariate analysis (PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Pitfalls to Avoid : Overinterpretation of docking scores without experimental validation; ensure synthetic analogs are ≥95% pure .

Q. How can researchers address reproducibility challenges in this compound’s pharmacokinetic studies?

Methodological Answer :

  • In vivo protocols : Standardize administration routes (oral vs. intravenous), use PK sampling at ≥6 timepoints, and apply non-compartmental analysis (WinNonlin) .
  • Matrix effects : Spike plasma samples with internal standards (e.g., digoxin) to correct for extraction variability in LC-MS/MS .
  • Reporting standards : Adopt FDA Bioanalytical Method Validation guidelines for accuracy (±15% deviation) and cross-validate between labs .

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